3-Bromo-4-(methoxymethyl)pyridine
Overview
Description
3-Bromo-4-(methoxymethyl)pyridine: is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the 3-position is substituted with a bromine atom and the 4-position is substituted with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
3-Bromo-4-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler ones .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds from simpler ones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(methoxymethyl)pyridine typically involves the bromination of 4-(methoxymethyl)pyridine. One common method includes the following steps:
Starting Material: 4-(methoxymethyl)pyridine.
Bromination: The starting material is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized to achieve high yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(methoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can yield 4-(methoxymethyl)pyridine.
Coupling Reactions: Products include various aryl or vinyl-substituted pyridines.
Scientific Research Applications
3-Bromo-4-(methoxymethyl)pyridine is utilized in several scientific research applications:
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Bromo-3-methoxypyridine: The positions of the bromine and methoxy groups are reversed.
Uniqueness: 3-Bromo-4-(methoxymethyl)pyridine is unique due to the presence of both a bromine atom and a methoxymethyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-bromo-4-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-3-9-4-7(6)8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSBUZSLUAARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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